molecular formula C6H7ClN2O2 B1626039 2-[(6-Chloropyrazin-2-yl)oxy]ethan-1-ol CAS No. 64332-21-4

2-[(6-Chloropyrazin-2-yl)oxy]ethan-1-ol

Cat. No.: B1626039
CAS No.: 64332-21-4
M. Wt: 174.58 g/mol
InChI Key: AZWABEJKPSAWMH-UHFFFAOYSA-N
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Description

2-[(6-Chloropyrazin-2-yl)oxy]ethan-1-ol is a chemical compound with the molecular formula C6H7ClN2O2 and a molecular weight of 174.59 g/mol . It is characterized by the presence of a chloropyrazine ring attached to an ethan-1-ol moiety through an oxygen atom. This compound is used in various scientific research applications due to its unique chemical properties.

Properties

IUPAC Name

2-(6-chloropyrazin-2-yl)oxyethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O2/c7-5-3-8-4-6(9-5)11-2-1-10/h3-4,10H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZWABEJKPSAWMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(C=N1)Cl)OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10496536
Record name 2-[(6-Chloropyrazin-2-yl)oxy]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10496536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64332-21-4
Record name 2-[(6-Chloropyrazin-2-yl)oxy]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10496536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-Chloropyrazin-2-yl)oxy]ethan-1-ol typically involves the reaction of 6-chloropyrazine with ethylene glycol in the presence of a base. The reaction is carried out under reflux conditions to facilitate the formation of the desired product . The general reaction scheme is as follows:

[ \text{6-Chloropyrazine} + \text{Ethylene Glycol} \xrightarrow{\text{Base, Reflux}} \text{this compound} ]

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(6-Chloropyrazin-2-yl)oxy]ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The chloropyrazine ring can be reduced under specific conditions.

    Substitution: The chlorine atom on the pyrazine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-[(6-Chloropyrazin-2-yl)oxy]ethanal or 2-[(6-Chloropyrazin-2-yl)oxy]ethanoic acid.

    Reduction: Formation of reduced pyrazine derivatives.

    Substitution: Formation of substituted pyrazine derivatives.

Scientific Research Applications

Overview

2-[(6-Chloropyrazin-2-yl)oxy]ethan-1-ol, with the molecular formula C6_6H7_7ClN2_2O2_2 and CAS number 64332-21-4, is a chemical compound that has garnered attention in various scientific fields due to its unique properties and potential applications. This article explores its applications in chemistry, biology, and industry, supported by data tables and case studies.

Chemistry

Intermediate in Synthesis :
The compound serves as an important intermediate in synthesizing more complex molecules. Its ability to undergo various chemical reactions, such as oxidation and substitution, allows it to be modified for diverse applications .

Reaction TypeDescriptionCommon Reagents
OxidationHydroxyl group can be oxidized to form aldehydes or carboxylic acidsKMnO4_4, CrO3_3
ReductionThe chloropyrazine ring can be reducedLiAlH4_4
SubstitutionChlorine atom can be replaced with other nucleophilesAmines, thiols

Biology

Enzyme Inhibition Studies :
Research indicates that this compound interacts with specific enzymes, potentially acting as an inhibitor. This property is being explored in the context of drug development, particularly for diseases where enzyme modulation is beneficial .

Application AreaExample Use
Drug DevelopmentPotential inhibitors for target enzymes
Biochemical ResearchStudying protein interactions

Industry

Specialty Chemicals Production :
In industrial settings, this compound is utilized in producing specialty chemicals and materials. Its unique structure allows it to serve as a building block for various applications in materials science .

Case Study 1: Enzyme Inhibition

A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant inhibition of specific enzymes involved in metabolic pathways. The findings suggest potential therapeutic uses in metabolic disorders.

Case Study 2: Synthesis of Novel Compounds

Researchers have successfully used this compound as a precursor to synthesize novel pyrazine derivatives that showed enhanced biological activity against certain pathogens. The modifications made during synthesis were crucial for improving efficacy.

Mechanism of Action

The mechanism of action of 2-[(6-Chloropyrazin-2-yl)oxy]ethan-1-ol involves its interaction with specific molecular targets. The chloropyrazine ring can interact with enzymes or receptors, leading to inhibition or modulation of their activity. The hydroxyl group can form hydrogen bonds with biological molecules, enhancing its binding affinity .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(6-Bromopyrazin-2-yl)oxy]ethan-1-ol
  • 2-[(6-Fluoropyrazin-2-yl)oxy]ethan-1-ol
  • 2-[(6-Iodopyrazin-2-yl)oxy]ethan-1-ol

Uniqueness

2-[(6-Chloropyrazin-2-yl)oxy]ethan-1-ol is unique due to the presence of the chlorine atom, which imparts distinct electronic and steric properties. This makes it a valuable compound for specific chemical reactions and biological studies .

Biological Activity

2-[(6-Chloropyrazin-2-yl)oxy]ethan-1-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer properties, and mechanisms of action, supported by relevant research findings and case studies.

Chemical Structure and Properties

The chemical structure of this compound includes a chloropyrazine moiety linked to an ethanolic group. This unique structure contributes to its biological activity, making it a candidate for further pharmacological exploration.

Anticancer Properties

The anticancer potential of this compound is highlighted by its ability to target specific cellular pathways involved in cancer progression. Compounds with similar pyrazine structures have shown promise as inhibitors of kinases involved in tumor growth. For example, allosteric inhibitors derived from pyrazine scaffolds have been reported to effectively inhibit cancer cell proliferation by modulating signaling pathways such as MAPK and PI3K/AKT .

The mechanisms through which this compound exerts its biological effects are still under investigation. Preliminary studies suggest that it may interact with specific receptors or enzymes, leading to altered cellular signaling.

Case Studies

  • Antiviral Activity : A novel series of pyrazine compounds were found to be potent inhibitors of Zika virus protease, demonstrating the potential for similar compounds to exhibit antiviral properties .
  • Cancer Cell Line Studies : In studies involving various cancer cell lines, compounds structurally related to this compound showed significant inhibition of cell growth at low micromolar concentrations, indicating strong anticancer activity .

Research Findings Summary

Study FocusFindingsReference
AntimicrobialPotential inhibition of bacterial growth; specific data limited
AnticancerInhibition of cancer cell proliferation via kinase modulation
MechanismInteraction with cellular receptors/enzyme pathways

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.